REACTION_CXSMILES
|
COC[C:4]1[CH:11]=[N:10][CH:9]=[CH:8][C:5]=1[C:6]#N.[OH-:12].[Na+].[CH2:14]([OH:16])C.[OH2:17]>>[CH3:14][O:16][C:4]1[CH:11]=[N:10][CH:9]=[CH:8][C:5]=1[C:6]([OH:17])=[O:12] |f:1.2|
|
Name
|
|
Quantity
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0.89 g
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Type
|
reactant
|
Smiles
|
COCC1=C(C#N)C=CN=C1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
|
to reflux for three hours
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Duration
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3 h
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
|
3 M hydrochloric acid was added so that pH of the resultant residue
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the resultant solid, 40 ml of ethanol was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for five minutes
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Duration
|
5 min
|
Type
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FILTRATION
|
Details
|
subjected to hot filtration
|
Type
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FILTRATION
|
Details
|
The solid collected by filtration
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Type
|
CONCENTRATION
|
Details
|
Combined filtrates were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |